molecular formula C9H8BrF3O B1527241 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene CAS No. 1248738-39-7

1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene

Cat. No.: B1527241
CAS No.: 1248738-39-7
M. Wt: 269.06 g/mol
InChI Key: CAYHGRNOMHKQTG-UHFFFAOYSA-N
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Description

1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene is an organic compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 g/mol . This benzene derivative is characterized by a bromo substituent and a (2,2,2-trifluoroethoxy)methyl side chain, making it a valuable building block in synthetic chemistry . The compound is supplied with high purity and must be stored sealed in a dry environment at 2-8°C . As a key synthetic intermediate, it is primarily used in research and development for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both the bromine and the trifluoroalkoxy group offers versatile sites for further chemical modification through metal-catalyzed cross-couplings and other functional group transformations. GHS hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include wearing protective gloves and eye protection and using only in a well-ventilated place . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Properties

IUPAC Name

1-bromo-3-(2,2,2-trifluoroethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-8-3-1-2-7(4-8)5-14-6-9(11,12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYHGRNOMHKQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Brominated compounds can undergo nucleophilic substitution reactions . This suggests that 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene may interact with its targets through a similar mechanism, leading to changes in their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness.

Biological Activity

1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene is a halogenated organic compound that has garnered interest due to its potential biological activities. The unique structural features of this compound, particularly the presence of a bromine atom and a trifluoroethoxy group, suggest possible interactions with biological systems that could lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrF3OC_{10}H_{10}BrF_3O, with a molecular weight of approximately 293.09 g/mol. Its structure includes:

  • A bromine atom attached to the benzene ring.
  • A trifluoroethoxy group which enhances lipophilicity and stability.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological properties, including antimicrobial and anticancer activities. The bromine atom and the trifluoroethoxy group may contribute to these effects through various mechanisms.

The biological activity of this compound can be attributed to:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : Due to its lipophilic nature, it can integrate into cell membranes, potentially disrupting cellular functions.
  • Reactivity with Nucleophiles : The bromine atom may participate in nucleophilic substitution reactions, influencing biological targets.

Comparative Analysis

To better understand the biological potential of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
1-Bromo-3-fluorobenzeneC6H4BrFC_6H_4BrFLacks trifluoroethoxy groupModerate antimicrobial properties
4-Bromo-3-fluorotolueneC9H10BrFC_9H_10BrFContains a methyl groupNotable anticancer activity
1-Bromo-4-chloro-2-methylbenzeneC9H9BrClC_9H_9BrClContains chlorine instead of fluorineLimited activity reported

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₈H₆BrF₃O
  • Exact Mass : 269.9742 g/mol
  • SMILES : C1=CC(=CC(=C1)Br)OCC(F)(F)F
  • CAS Number : 888327-41-1 (closest analog with trifluoroethoxy group)

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to brominated benzene derivatives with substituents varying in electronic and steric properties:

Compound Name Molecular Formula CAS Number Substituents Molecular Weight (g/mol) Key Properties
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O 2252-44-0 -Br, -OCF₃ (direct attachment) 241.00 bp 153–155°C, density 1.62
1-Bromo-2-ethoxy-3-fluorobenzene C₈H₈BrFO 909302-84-7 -Br, -OCH₂CH₃, -F 219.05 Purity 98% (typical)
2-Bromo-1,3-difluorobenzene C₆H₃BrF₂ 64248-56-2 -Br, -F (positions 1 and 3) 192.99 Flash point 53°C
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene C₇H₂BrF₃INO₃ 2366994-47-8 -Br, -I, -NO₂, -OCF₃ 411.90 Complex reactivity due to multiple groups

Key Observations :

  • Electron-Withdrawing Effects : The trifluoroethoxy group in the target compound (-OCH₂CF₃) exerts a stronger electron-withdrawing effect than ethoxy (-OCH₂CH₃) but less than trifluoromethoxy (-OCF₃) due to the methylene spacer .
  • Reactivity : Bromine at the 1-position facilitates Suzuki-Miyaura cross-coupling, while the trifluoroethoxy group stabilizes intermediates via inductive effects .

Preparation Methods

Bromination of Trifluoroethoxy-Substituted Aromatics via Amino Precursors

  • A highly selective method involves bromination of trifluoromethoxyaniline derivatives (2- or 4-trifluoromethoxyaniline) followed by deamination to yield the desired brominated trifluoromethoxybenzene derivative.
  • This method utilizes brominating agents that release electrophilic bromine (Br⁺) in an acidic medium, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI) , with NBS being preferred for better selectivity and yield.
  • The acid medium is typically a weak acid to avoid excessive activation and polybromination side reactions.
  • After bromination, a diazotation and subsequent de-diazotation step removes the amino group, yielding the target brominated compound with high purity (>99.5%) and excellent yields.
  • Reaction temperatures for diazotation are controlled around 30–60°C, commonly near 35°C, and the reaction completes in a few hours.
  • This process avoids the use of strongly activating auxiliary groups, thus minimizing undesired poly-substitution and improving selectivity.
Step Reagents/Conditions Outcome
Bromination NBS or DBI in weak acid medium Selective bromination at meta position
Deamination Sodium nitrite and concentrated sulfuric acid, 30-60°C Removal of amino group, formation of brominated trifluoromethoxybenzene
Purification Phase separation, washing, distillation Product purity >99.5%

Source: Patent WO2007107820A2

Nucleophilic Substitution Using 2,2,2-Trifluoroethanol Derivatives

  • Another synthetic approach involves nucleophilic substitution reactions where halogenated benzenes or benzoic acids are reacted with 2,2,2-trifluoroethanol or its derivatives.
  • Sodium 2,2,2-trifluoroethoxide can be generated in situ by reacting sodium hydride with 2,2,2-trifluoroethanol.
  • This nucleophile then reacts with halobenzenes under copper-catalyzed conditions (e.g., CuI or CuBr) in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP).
  • Reaction temperatures and times vary depending on substrates but typically proceed under mild heating.
  • This method is advantageous for introducing the trifluoroethoxy group directly onto the aromatic ring bearing a bromine substituent.
Example Halobenzene Substrate Catalyst Solvent Yield (%)
2 5-Bromo-2-bromo CuI DMF High (specific yields vary)
3 5-Bromo-2-trifluoroethoxy CuBr DMAc High (see Table 1 below)

Source: Patent US6288271B1

Direct Alkylation with 2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl Precursors

  • A related method involves alkylation of methyl-substituted benzene derivatives with 2-bromo-1-(2,2,2-trifluoroethoxy)ethane under catalytic conditions.
  • This route is more specialized and involves controlled reaction conditions to ensure selective substitution and avoid side reactions.
  • Industrial scale processes optimize temperature, pressure, and catalyst systems to maximize yield and purity.

Source: BenchChem overview

Data Table Summarizing Key Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Advantages Disadvantages
Bromination of trifluoromethoxyaniline + deamination 2- or 4-trifluoromethoxyaniline NBS or DBI in weak acid; sodium nitrite; H2SO4; 30-60°C High selectivity; high yield; pure product Multi-step; requires diazotation step
Nucleophilic substitution with sodium 2,2,2-trifluoroethoxide Halobenzenes (bromo/chloro substituted) Sodium hydride, 2,2,2-trifluoroethanol; CuI/CuBr catalyst; DMF/DMAc solvent Direct introduction of trifluoroethoxy; scalable Requires copper catalyst; sensitive to conditions
Alkylation with 2-bromo-1-(2,2,2-trifluoroethoxy)ethane 2-methylbenzene derivatives Catalyst; controlled temp/pressure Potential for selective substitution More complex precursor; less common

Detailed Research Findings and Notes

  • The bromination approach using amino-substituted intermediates is notable for avoiding polybromination and excessive activation of the aromatic ring, which is a common problem with other auxiliary groups.
  • The use of NBS as a brominating agent in acidic medium is critical for releasing Br⁺ electrophile without generating HBr or free bromine, which lowers selectivity.
  • Diazotation and de-diazotation steps are well-controlled to maintain the integrity of the trifluoroethoxy substituent.
  • The nucleophilic substitution method leverages the strong nucleophilicity of sodium 2,2,2-trifluoroethoxide and copper catalysis to achieve ether formation on aromatic rings.
  • Solvent choice (DMF, DMAc, NMP) influences reaction rates and yields, with polar aprotic solvents preferred for solubilizing reagents and intermediates.
  • Industrial processes optimize these methods for cost, yield, and environmental impact, often combining steps or using flow chemistry techniques.

Q & A

Q. What are the key structural features and spectroscopic identifiers of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene?

  • Structural Features : The compound consists of a benzene ring substituted with a bromine atom at position 1, a trifluoroethoxy group (-OCH2CF3) at position 3, and a methylene bridge linking the trifluoroethoxy group to the ring. The trifluoroethoxy group enhances electron-withdrawing properties, influencing reactivity and stability .
  • Spectroscopic Identifiers :
    • Molecular Formula : C8H6BrF3O .
    • SMILES : BrC1=CC(=CC(=C1)OCC(F)(F)F)CH2 .
    • Predicted Collision Cross-Section (CCS) : For [M+H]+ adducts, CCS is 154.6 Ų (ion mobility spectrometry reference) .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Bromination Strategy : The trifluoroethoxy-methyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Bromination is typically achieved using Br2 in the presence of FeBr3 as a catalyst, with reaction temperatures maintained at 40–60°C to control regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How is the compound characterized for purity and structural confirmation?

  • Analytical Methods :
    • NMR : 1H NMR (CDCl3) shows characteristic peaks: δ 4.55 (s, -CH2-), δ 3.85 (q, -OCH2CF3), and δ 7.2–7.4 (aromatic protons) .
    • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+ at m/z 254.96 .
    • Elemental Analysis : Matches theoretical values for C (37.67%), H (2.38%), and Br (31.33%) .

Advanced Research Questions

Q. How do computational models predict the compound’s physicochemical behavior?

  • Molecular Dynamics (MD) Simulations : Predict logP (2.8–3.1) and polar surface area (20–25 Ų), indicating moderate lipophilicity and limited membrane permeability .
  • CCS Predictions : Ion mobility data align with density functional theory (DFT)-optimized structures, validating gas-phase conformer stability .

Q. What strategies optimize regioselectivity during bromination of trifluoroethoxy-methyl-substituted benzenes?

  • Catalyst Screening : FeBr3 outperforms AlCl3 in directing bromine to the para position of the trifluoroethoxy group due to stronger Lewis acidity .
  • Temperature Control : Lower temperatures (40°C) favor mono-bromination, while higher temperatures (>80°C) risk di-substitution byproducts .

Q. How does the trifluoroethoxy group influence biological interactions?

  • Enzyme Inhibition Assays : In preliminary studies, the trifluoroethoxy group enhances binding to cytochrome P450 enzymes (IC50 ~5 µM) via hydrophobic interactions and halogen bonding .
  • Comparative SAR : Replacement with difluoroethoxy or methoxy groups reduces potency by 10–20×, highlighting the critical role of fluorine atoms .

Q. What are the challenges in analyzing reaction intermediates during synthesis?

  • Intermediate Detection : LC-MS/MS identifies unstable intermediates like the bromonium ion adduct (m/z 173.1), which decomposes within minutes at room temperature .
  • Quenching Protocols : Rapid cooling (-20°C) and stabilization with Na2S2O3 prevent intermediate degradation .

Q. Can this compound serve as a precursor for fluorinated drug candidates?

  • Cross-Coupling Applications : Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives (e.g., 3-(trifluoroethoxy-methyl)-4-biphenyl derivatives) with anti-inflammatory activity (IC50 0.8 µM in COX-2 assays) .
  • Oxidation Studies : Controlled oxidation with KMnO4 converts the methylene bridge to a ketone, enabling further functionalization .

Data Contradictions and Resolutions

  • Biological Activity : reports weak antifungal activity (MIC >100 µg/mL against C. albicans), while suggests stronger enzyme inhibition. This discrepancy may arise from assay conditions (e.g., solvent/DMSO interference) .
  • Synthetic Yields : Industrial-scale methods () report 85–90% yields, whereas lab-scale routes () achieve 60–70%. Differences likely stem from purification efficiency and catalyst loading .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene
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1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene

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